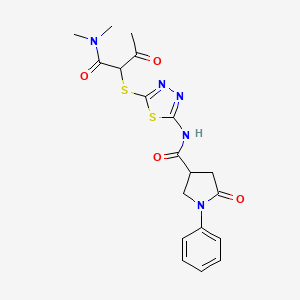
N-(5-((1-(diméthylamino)-1,3-dioxobutan-2-yl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phénylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, utilizing various reagents and catalysts to build the desired molecular architecture. For example, the synthesis of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, a cannabimimetic designer drug, was elucidated using NMR and MS techniques, which could be similar to the methods used for synthesizing the compound of interest . Additionally, the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives reported in another study involved the use of OxymaPure/N,N'-diisopropylcarbodimide coupling methodology, which might be applicable to the synthesis of the thiadiazolyl and carboxamide moieties present in the compound .
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and potential biological activity of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular mechanics calculations are commonly used. For instance, the molecular structures of potential anti-cancer agents were determined by X-ray crystallography, which could also be used to elucidate the structure of the compound . Stereochemical investigations of diastereomeric compounds using NMR spectroscopy could provide insights into the configuration of stereogenic centers, which may be present in the compound .
Chemical Reactions Analysis
Understanding the chemical reactions that a compound can undergo is essential for predicting its behavior in biological systems or in further chemical transformations. The reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines leading to the formation of various heterocyclic compounds, including thiadiazoles and oxathiazoles, could shed light on the reactivity of the thiadiazolyl moiety in the compound . Additionally, the competitive formation of different heterocycles depending on the reaction conditions could be relevant to the synthesis or modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. The development of an LC-MS assay for the determination of an anti-cancer agent demonstrates the importance of analytical methods in assessing the properties of such compounds . The stability of compounds in solution and their behavior during storage are also critical factors to consider .
Applications De Recherche Scientifique
- Les chercheurs ont utilisé ces analogues pour créer des hétérocycles à cinq et six chaînons, qui trouvent des applications en chimie médicinale, en science des matériaux et en agrochimie .
- Ces dérivés peuvent présenter des propriétés pharmacologiques, telles que des effets antimicrobiens, antiviraux ou anticancéreux. Les chercheurs explorent leur potentiel en tant que candidats médicaments ou composés de tête .
- Les chercheurs pourraient explorer sa cytotoxicité, sa sélectivité contre les cellules cancéreuses et ses mécanismes d'action. Cela pourrait conduire au développement de nouveaux agents chimiothérapeutiques .
- Les chercheurs pourraient évaluer son efficacité contre des agents pathogènes spécifiques, étudier son mode d'action et optimiser sa structure pour améliorer ses propriétés antimicrobiennes .
- Les chercheurs pourraient explorer le potentiel du composé en tant qu'agent anticonvulsivant ou neuroprotecteur. Sa capacité à moduler les systèmes de neurotransmetteurs pourrait être pertinente pour les troubles neurologiques .
Synthèse Hétérocyclique
Composés Biologiquement Actifs
Recherche Anticancéreuse
Développement d'Antibiotiques
Troubles Neurologiques
Science des Matériaux
Propriétés
IUPAC Name |
N-[5-[1-(dimethylamino)-1,3-dioxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-11(25)15(17(28)23(2)3)29-19-22-21-18(30-19)20-16(27)12-9-14(26)24(10-12)13-7-5-4-6-8-13/h4-8,12,15H,9-10H2,1-3H3,(H,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBNIOSHOVIGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)SC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)


![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)



![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)

